2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is often present in molecules with significant biological activity.
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-29-18-11-5-4-10-17(18)23-19(28)14-30-21-25-24-20(15-8-2-3-9-16(15)22)27(21)26-12-6-7-13-26/h2-13H,14H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOBLWVPKVRSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for this compound involves the following steps:
Formation of the Triazole Ring: : The process starts with the cyclization of 1H-pyrrole-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization in the presence of a chlorinating agent to yield the triazole ring.
Sulfanyl Group Introduction: : The triazole is then reacted with a thioether source to introduce the sulfanyl group at the 3-position.
Final Assembly: : The resulting compound is further reacted with 2-chlorophenyl isocyanate to form the final product.
Industrial Production Methods
For industrial-scale production, the process typically involves:
Batch Reactors: : Using controlled batch reactors for each step ensures consistency and purity.
Catalysis: : Employing catalysts to enhance reaction rates and yield.
Purification: : Utilizing techniques like recrystallization and chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of sulfoxide or sulfone derivatives.
Reduction: : It can be reduced to remove the sulfanyl group, altering its biological activity.
Substitution: : Various substitution reactions can modify the triazole or acetamide moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Presence of bases or acids depending on the type of substitution.
Major Products Formed
Oxidized Derivatives: : Sulfoxides and sulfones.
Reduced Derivatives: : De-sulfanyl compounds.
Substituted Products: : Various triazole or acetamide derivatives.
Scientific Research Applications
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 453.95 g/mol. Its structure includes a triazole ring, a pyrrole moiety, and a sulfanyl group, contributing to its diverse pharmacological properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial potential of compounds related to triazoles and pyrroles. The compound exhibits significant activity against various bacterial strains:
- Mechanism of Action : The presence of the triazole ring is known to interfere with the synthesis of nucleic acids in bacteria, which inhibits their growth. This mechanism has been observed in similar compounds that target bacterial cell walls and metabolic pathways.
- Case Studies : Research has shown that derivatives of triazole compounds display moderate to good activity against Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to this one have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound are linked to its ability to modulate immune responses:
- Inflammatory Pathways : The compound has been noted for its potential to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia, which is crucial for conditions such as neuroinflammation and neurodegenerative diseases .
- Research Findings : In vitro studies have demonstrated that related compounds can significantly reduce inflammation markers in models of lipopolysaccharide-induced inflammation. This suggests that the compound may be effective in treating inflammatory diseases .
Antitumor Activity
Emerging research indicates that this compound may also have antitumor effects:
- Mechanisms : Compounds containing triazole rings have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Studies : Investigations into similar triazole-containing compounds have reported their effectiveness against a range of cancer cell lines, including breast and lung cancer cells. These studies highlight the potential for developing new anticancer agents based on this structural framework .
Data Table: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: : Binds to enzymes and proteins via its triazole and sulfanyl groups.
Pathways Involved: : Inhibits enzyme activity by occupying the active site, thus preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Comparison with Other Compounds
**2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide stands out due to its specific substituents and the presence of both triazole and pyrrole rings.
Similar Compounds
2-{[5-(2-fluorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
2-{[5-(2-bromophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Hope this gives you a solid foundation on this compound. Anything specific you want to dive deeper into?
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS Number: 886926-52-9) is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Structural Characteristics
The compound features several notable structural components:
- Triazole Ring : Known for its role in various biological activities.
- Pyrrole Ring : Contributes to the compound's reactivity and biological interactions.
- Sulfanyl Group : Enhances the compound's ability to engage in biochemical reactions.
- Acetamide Moiety : Often associated with analgesic and anti-inflammatory properties.
The molecular formula of the compound is , with a molecular weight of 437.9 g/mol.
Biological Activity Overview
Research indicates that compounds containing triazole and acetamide functionalities exhibit significant biological activities. The following sections detail specific activities:
Antimicrobial Activity
-
Mechanism of Action :
- The presence of the triazole ring has been linked to antifungal and antibacterial properties. Triazoles inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .
- The sulfanyl group may enhance the interaction with microbial enzymes, contributing to its antimicrobial efficacy.
-
Case Studies :
- In vitro studies have shown that related triazole compounds exhibit activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .
- A study reported that derivatives similar to this compound displayed inhibition zones ranging from 17 mm to 23 mm against various Gram-positive and Gram-negative bacteria .
-
Comparative Analysis :
Compound Name Activity Reference 5-(2-Chlorophenyl)-4H-1,2,4-triazole Antifungal N-(4-Ethoxyphenyl)acetamide Analgesic 1H-Pyrrole derivatives Antimicrobial effects
Anticancer Activity
Recent studies have indicated that triazole derivatives possess anticancer properties:
- Inhibition of Cancer Cell Proliferation : Certain triazole compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest .
- GATA Family Protein Inhibition : The compound has been identified as a novel inhibitor of GATA family proteins, which play crucial roles in cancer progression .
Anti-inflammatory and Antioxidant Properties
Compounds similar to our target have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Moreover, antioxidant activities have been observed in some derivatives, suggesting potential applications in treating oxidative stress-related conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed for characterization.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions between functionalized triazole and acetamide precursors. A robust method involves reacting 2-chlorophenyl acetic acid derivatives with triazole-thiol intermediates in dichloromethane or similar solvents, using carbodiimide coupling agents (e.g., EDC·HCl) and triethylamine as a base. Reaction optimization can employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry, as demonstrated in flow-chemistry protocols for analogous heterocycles .
Example Optimization Table :
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DCM, THF, Acetonitrile | Dichloromethane (DCM) | 15% |
| Temperature | 0°C to 40°C | 25°C | 20% |
| Catalyst Ratio | 1:1 to 1:2 (EDC:Acid) | 1:1.2 | 10% |
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- X-ray crystallography : Essential for unambiguous confirmation of molecular geometry and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structure determination .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., methoxy, pyrrole) and confirm regiochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers ensure purity during synthesis?
Purification methods include column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from solvents like methanol or acetonitrile. Purity is assessed via HPLC (≥95% purity threshold) and melting point consistency .
Advanced Research Questions
Q. How can structural discrepancies between crystallographic and spectroscopic data be resolved?
Contradictions may arise from polymorphism, dynamic effects in solution, or crystallographic disorder. Strategies include:
- Cross-validation : Compare X-ray data with solid-state NMR or Raman spectroscopy to detect polymorphism .
- Computational modeling : Density Functional Theory (DFT) calculations can predict optimized geometries and compare with experimental bond lengths/angles from crystallography .
- Variable-temperature NMR : Assess conformational flexibility in solution that may not manifest in the solid state .
Q. What advanced strategies exist for analyzing non-covalent interactions in the crystal lattice?
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer software. For example, the title compound’s dimer formation via N–H···O hydrogen bonds (R_2$$^2(10) motif) was identified through this method .
- Electrostatic potential maps : Generated via DFT to visualize charge distribution and predict interaction sites .
Q. How can synthetic byproducts or degradation products be characterized methodically?
- LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns.
- Isolation via preparative TLC : Coupled with H NMR and X-ray diffraction for structural assignment .
- Stability studies : Accelerated degradation under heat/light followed by spectroscopic tracking to identify vulnerable functional groups (e.g., sulfanyl or pyrrole moieties) .
Q. What computational tools are recommended for predicting bioactivity or reactivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases or enzymes).
- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties, leveraging the compound’s logP (∼3.5) and polar surface area (∼90 Ų) .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in published studies?
- Systematic replication : Control variables such as solvent purity, moisture levels, and inert atmosphere.
- Kinetic studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction intermediates and identify divergent pathways .
- Meta-analysis : Compare crystallographic data (CCDC entries) and synthetic protocols to isolate critical variables (e.g., solvent choice impacting triazole ring conformation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
